![molecular formula C10H9BrO3 B13511353 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde CAS No. 57961-87-2](/img/structure/B13511353.png)
3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde is a chemical compound that features a brominated benzodioxole moiety attached to a propionaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionic acid.
Reduction: 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated benzodioxole moiety can enhance binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a propionaldehyde group.
3-(5-Bromo-2,3-dimethoxyphenyl)acrylic acid: Contains a brominated aromatic ring with different substituents.
6-Bromo-alpha-cyano-1,3-benzodioxole-5-acrylic acid: Features a cyano group in addition to the brominated benzodioxole moiety.
Uniqueness
3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde is unique due to the presence of both a brominated benzodioxole ring and a propionaldehyde group
Propiedades
Número CAS |
57961-87-2 |
|---|---|
Fórmula molecular |
C10H9BrO3 |
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
3-(6-bromo-1,3-benzodioxol-5-yl)propanal |
InChI |
InChI=1S/C10H9BrO3/c11-8-5-10-9(13-6-14-10)4-7(8)2-1-3-12/h3-5H,1-2,6H2 |
Clave InChI |
LGXSWVDTBSNSPD-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)CCC=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,6S)-2,5-diazabicyclo[4.2.0]octane](/img/structure/B13511271.png)
![1-(1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13511280.png)
![1-[5-(Propan-2-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13511285.png)
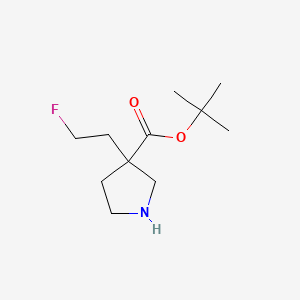
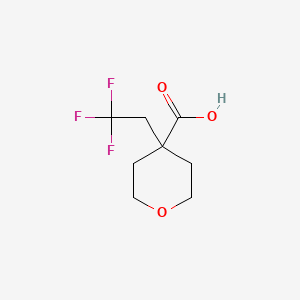
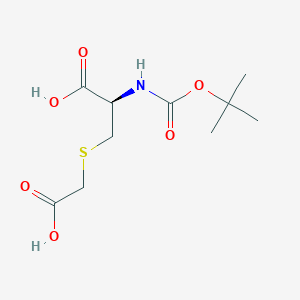
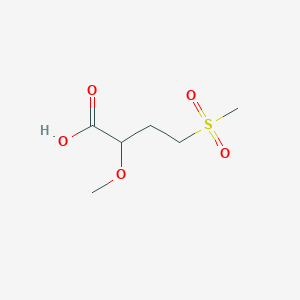
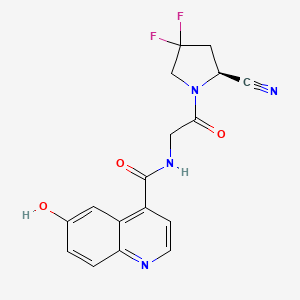
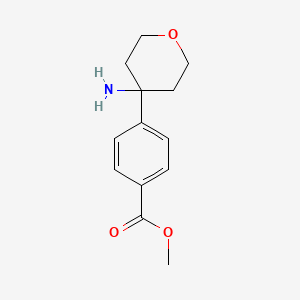
![1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13511327.png)
![2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13511334.png)
![3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid](/img/structure/B13511347.png)
![7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)
